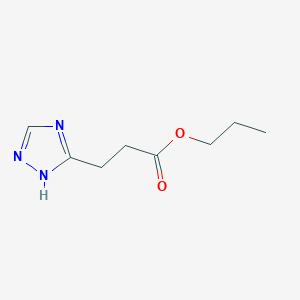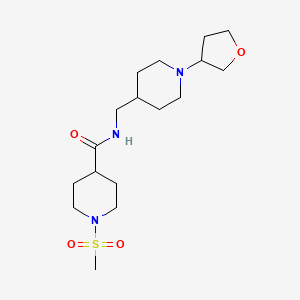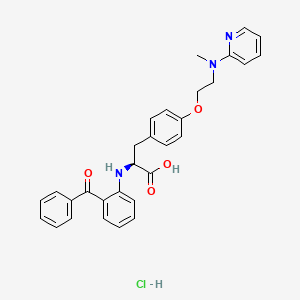![molecular formula C9H17ClN4O B2459590 4-Azido-1-oxa-9-azaspiro[5.5]undecane;hydrochloride CAS No. 2137548-06-0](/img/structure/B2459590.png)
4-Azido-1-oxa-9-azaspiro[5.5]undecane;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azido-1-oxa-9-azaspiro[5.5]undecane;hydrochloride, commonly known as AZA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. AZA is a spirocyclic compound that contains both an azido and an oxime group, making it a versatile compound for various chemical reactions. In
作用機序
The mechanism of action of AZA is not fully understood, but it is believed to be related to its ability to interact with biological molecules such as proteins and nucleic acids. AZA contains an azido group, which can undergo a photochemical reaction upon exposure to UV light, resulting in the formation of a highly reactive nitrene intermediate. This intermediate can then react with nearby biological molecules, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
AZA has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, AZA has been shown to inhibit the growth of cancer cells and bacteria, as well as to inhibit the replication of viruses. In biochemistry, AZA has been used as a tool for the labeling and detection of proteins and nucleic acids. In materials science, AZA has been explored for the synthesis of novel materials with unique properties.
実験室実験の利点と制限
One of the main advantages of AZA is its versatility, as it can be used for various chemical reactions and applications. Additionally, AZA is relatively easy to synthesize and can be obtained in high yields. However, there are also some limitations to the use of AZA in lab experiments. For example, AZA can be toxic and requires careful handling. Additionally, the photochemical reaction required for the activation of AZA can be difficult to control and may require specialized equipment.
将来の方向性
There are many potential future directions for research involving AZA. One area of interest is the development of new drug candidates based on AZA for the treatment of various diseases. Additionally, the use of AZA as a tool for the labeling and detection of proteins and nucleic acids could be further explored. Finally, the synthesis of novel materials using AZA could lead to the development of new materials with unique properties.
Conclusion
In conclusion, 4-Azido-1-oxa-9-azaspiro[5.5]undecane;hydrochloride, or AZA, is a versatile compound with potential applications in various fields of research. The synthesis of AZA is relatively straightforward, and it has been shown to have various biochemical and physiological effects. While there are some limitations to the use of AZA in lab experiments, there are also many potential future directions for research involving this compound.
合成法
The synthesis of AZA can be achieved through a multistep process. The first step involves the synthesis of a key intermediate, 4-oxa-1-azaspiro[5.5]undec-3-ene, which is obtained through a reaction between 4-hydroxy-1-azaspiro[5.5]undec-3-ene and paraformaldehyde. The azido group is then introduced through a reaction between the intermediate and sodium azide. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of AZA.
科学的研究の応用
AZA has shown potential applications in various fields of research, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, AZA has been explored as a potential drug candidate for the treatment of cancer, bacterial infections, and viral infections. In biochemistry, AZA has been used as a tool for the labeling and detection of proteins and nucleic acids. In materials science, AZA has been explored for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
4-azido-1-oxa-9-azaspiro[5.5]undecane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.ClH/c10-13-12-8-1-6-14-9(7-8)2-4-11-5-3-9;/h8,11H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYIFPWLNXXFFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCNCC2)CC1N=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(5-bromothiophen-2-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2459513.png)
![2-(3-Hydroxypropyl)-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2459514.png)
![4-(tert-butyl)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2459516.png)
![1-Cyclobutyl-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,4-diazepane](/img/structure/B2459517.png)

![1-(3-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2459519.png)
![N-(4-isopropylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2459521.png)

![N-(4-ethoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2459526.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B2459528.png)